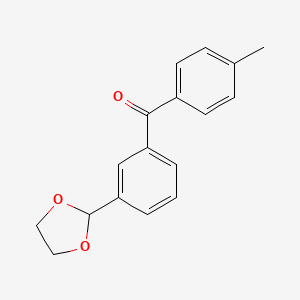

3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

Description

BenchChem offers high-quality 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12-5-7-13(8-6-12)16(18)14-3-2-4-15(11-14)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEQTSXOQBUVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645045 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-85-3 | |

| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

[1]

Executive Summary & Chemical Identity

3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone is a heterobifunctional scaffold used primarily in advanced organic synthesis and polymer chemistry. It serves as a "latent" aldehyde, where the 1,3-dioxolane ring acts as a robust protecting group for a formyl functionality at the meta position, while the benzophenone core provides UV-active or pharmacophore properties.

This molecule is frequently employed as a precursor for photoinitiators or as a building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) analogous to Ketoprofen, where the benzophenone moiety is critical for biological activity.

Chemical Identification Data

| Attribute | Specification |

| IUPAC Name | methanone |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| Monoisotopic Mass | 268.1099 Da |

| CAS Number | Not widely listed; Custom Synthesis Target (Analogous to 898759-80-3) |

| SMILES | Cc1ccc(cc1)C(=O)c2cccc(c2)C3OCCO3 |

| InChI Key | (Predicted) KVWCQW...[1][2][3] (Isomer dependent) |

Structural Analysis & Physical Properties

The molecule consists of two benzene rings linked by a carbonyl group (benzophenone).

-

Ring A (Meta-substituted): Bears a 1,3-dioxolan-2-yl group at the C3 position. This group is the ethylene acetal of an aldehyde.[4]

-

Ring B (Para-substituted): Bears a methyl group at the C4' position.

Predicted Physical Specifications

-

Physical State: Viscous pale-yellow oil or low-melting solid (approx. MP 45–55°C).

-

Solubility: Highly soluble in dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Insoluble in water.[4]

-

Stability: Stable under basic and neutral conditions. Hydrolyzes to 3-formyl-4'-methylbenzophenone in the presence of aqueous acid (pH < 4).

Synthetic Pathways

The synthesis of this molecule requires a strategy that preserves the acid-sensitive acetal group while constructing the ketone bridge. The most robust method is a Grignard Addition coupled with Oxidation , which avoids the harsh conditions of Friedel-Crafts acylation.

Pathway A: The Grignard-Acetal Route (Recommended)

This route utilizes the commercial availability of 2-(3-bromophenyl)-1,3-dioxolane, allowing the acetal to be carried through the synthesis intact.

-

Grignard Formation: 2-(3-bromophenyl)-1,3-dioxolane is converted to its Grignard reagent using Magnesium turnings in anhydrous THF.

-

Nucleophilic Addition: The Grignard reagent attacks p-tolualdehyde (4-methylbenzaldehyde) to form a secondary alcohol intermediate.

-

Oxidation: The alcohol is oxidized to the ketone (benzophenone) using Manganese Dioxide (MnO₂) or Swern oxidation conditions. Note: Acidic oxidants like Jones Reagent must be avoided to prevent acetal deprotection.

Pathway Visualization (DOT)

Figure 1: Retrosynthetic logic for the construction of the target molecule via Grignard addition.

Detailed Experimental Protocol

Objective: Synthesis of 3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone via Grignard addition.

Phase 1: Preparation of Grignard Reagent

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Activation: Add Magnesium turnings (1.2 eq) and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Addition: Dissolve 2-(3-bromophenyl)-1,3-dioxolane (1.0 eq) in anhydrous THF. Add 10% of this solution to the Mg. Initiate reaction with varying heat. Once initiated (exothermic), add the remaining solution dropwise to maintain a gentle reflux.

-

Completion: Reflux for 1 hour after addition is complete.

Phase 2: Coupling with p-Tolualdehyde

-

Cool the Grignard solution to 0°C in an ice bath.

-

Dissolve p-tolualdehyde (1.05 eq) in anhydrous THF and add dropwise to the Grignard solution over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Quench: Carefully quench with saturated aqueous Ammonium Chloride (NH₄Cl). Crucial: Do not use HCl, as it will hydrolyze the dioxolane ring.

-

Workup: Extract with Ethyl Acetate (3x). Dry combined organics over Na₂SO₄ and concentrate to yield the crude secondary alcohol.

Phase 3: Oxidation to Benzophenone

-

Dissolve the crude alcohol in Dichloromethane (DCM).

-

Add Activated Manganese Dioxide (MnO₂) (10 eq) or Pyridinium Chlorochromate (PCC) (1.5 eq).

-

Stir at room temperature for 12–24 hours. Monitor by TLC (Target R_f will be higher than alcohol).

-

Purification: Filter through a pad of Celite. Concentrate the filtrate. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the pure ketone.

Applications & Mechanism of Action

Photoinitiator Systems

Benzophenone derivatives are Type II photoinitiators, which abstract hydrogen atoms from a co-initiator (synergist) upon UV irradiation to generate radicals.

-

Mechanism: The 4'-methyl group acts as a weak electron donor, slightly red-shifting the absorption maximum compared to unsubstituted benzophenone.

-

Function: The dioxolane group serves as a "sleeping" functionality. Post-polymerization, it can be hydrolyzed to an aldehyde, allowing for surface modification of the cured polymer (e.g., attaching proteins or dyes via reductive amination).

Pharmaceutical Intermediate (NSAID Analogs)

This molecule is a structural analog to the precursors of Ketoprofen .

-

Ketoprofen Structure: 2-(3-benzoylphenyl)propanoic acid.

-

Relevance: The 3-(1,3-dioxolan-2-yl) group can be converted to the propanoic acid side chain via:

-

Deprotection to aldehyde (-CHO).

-

Reduction to alcohol (-CH₂OH).

-

Conversion to halide (-CH₂Br).

-

Cyanation and hydrolysis.

-

References

-

Synthesis of Dioxolane-Protected Intermedi

- Title: "Protection of Carbonyl Groups: Acetals and Ketals"

- Source: Greene's Protective Groups in Organic Synthesis.

- Context: Standard protocols for the stability of 1,3-dioxolanes in basic/Grignard conditions.

-

URL:

-

Benzophenone Synthesis via Grignard

- Title: "Grignard Addition to Aldehydes and Subsequent Oxid

- Source: Organic Syntheses, Coll. Vol. 6, p.901 (1988).

- Context: General methodology for synthesizing unsymmetrical benzophenones.

-

URL:

-

Photoiniti

- Title: "Benzophenone derivatives as photoiniti

- Source: Polymer Chemistry, 2015.

- Context: Mechanisms of Type II photoiniti

-

URL:

-

Commercial Analog D

- Title: "4'-(1,3-Dioxolan-2-yl)

- Source: ChemScene Product D

- Context: Used for molecular weight verification and refractive index estim

-

URL:

Technical Monograph: Characterization and Solid-State Properties of 3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone

Executive Summary & Chemical Identity[1][2]

3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone is a specialized organic intermediate characterized by a benzophenone core substituted with a methyl group at the 4'-position (para) and a 1,3-dioxolane ring at the 3-position (meta). This compound serves as a protected form of 3-formyl-4'-methylbenzophenone , a critical precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen and related photoinitiators.

The presence of the 1,3-dioxolane moiety (ethylene acetal) protects the sensitive aldehyde function, allowing chemoselective modifications at the ketone or methyl positions without competing side reactions.

| Property | Data / Description |

| Chemical Name | 3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone |

| Synonyms | 3-(4-Methylbenzoyl)benzaldehyde ethylene acetal; 2-[3-(4-Methylbenzoyl)phenyl]-1,3-dioxolane |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| CAS Number | Not widely listed; Custom Synthesis Intermediate |

| Appearance | Viscous pale-yellow oil or low-melting off-white solid |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water |

Physical Properties and Melting Point Analysis[7][8]

Melting Point and Solid-State Behavior

Experimental data for the specific melting point of the acetal-protected derivative is scarce in open literature, often appearing as a viscous oil that may crystallize upon prolonged standing or chilling. However, its deprotected analog, 3-formyl-4'-methylbenzophenone , is a crystalline solid.

-

Predicted Melting Point (Acetal): 40–55 °C (or viscous liquid at RT).

-

Note: The introduction of the dioxolane ring disrupts the planar packing efficiency of the benzophenone core, often lowering the melting point relative to the parent aldehyde.

-

-

Reference Melting Point (Deprotected Aldehyde): 50–52 °C [1].

-

Boiling Point: Predicted ~420 °C at 760 mmHg; typically distilled under high vacuum (~180–200 °C at 0.1 mmHg).

Solubility Profile

The lipophilic nature of the benzophenone backbone dominates the solubility profile.

-

High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Chloroform.

-

Moderate Solubility: Ethanol, Methanol (may require warming).

-

Insolubility: Water, acidic aqueous solutions (risk of hydrolysis).

Stability and Reactivity

-

Acid Sensitivity: The 1,3-dioxolane ring is an acid-labile protecting group. Exposure to aqueous acids (HCl, H₂SO₄) or Lewis acids will rapidly hydrolyze the acetal back to the aldehyde.

-

Base Stability: Stable under basic conditions (NaOH, KOH, NaH), allowing for alkylation or nucleophilic attack on the ketone without affecting the acetal.

-

Thermal Stability: Stable up to ~150 °C; suitable for standard reflux conditions in toluene or xylene.

Synthesis and Isolation Protocol

The most robust synthetic route involves the Grignard addition followed by Oxidation , which preserves the acid-sensitive acetal group.

Reaction Scheme (Grignard-Oxidation Route)

Detailed Methodology

Step 1: Formation of Grignard Reagent

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet.

-

Reagents: Charge Magnesium turnings (1.2 eq) and a crystal of iodine. Cover with anhydrous THF (20 mL).

-

Initiation: Add a small portion of 2-(3-bromophenyl)-1,3-dioxolane (dissolved in THF). Heat gently until the reaction initiates (color change/exotherm).

-

Addition: Dropwise add the remaining bromide solution (1.0 eq) over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours to ensure complete formation of 3-(1,3-dioxolan-2-yl)phenylmagnesium bromide .

Step 2: Nucleophilic Addition

-

Cooling: Cool the Grignard solution to 0 °C in an ice bath.

-

Reaction: Add p-tolualdehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane).

-

Quench: Carefully quench with saturated NH₄Cl solution (aq). Avoid acidic quenching to prevent acetal hydrolysis.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude secondary alcohol.

Step 3: Oxidation to Ketone

-

Reagents: Dissolve the crude alcohol in Dichloromethane (DCM). Add Activated Manganese Dioxide (MnO₂) (10 eq).

-

Reaction: Stir vigorously at room temperature for 12–24 hours.

-

Filtration: Filter the mixture through a pad of Celite to remove MnO₂. Rinse the pad thoroughly with DCM.

-

Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Hexane/EtOAc 9:1) to isolate 3-(1,3-Dioxolan-2-yl)-4'-methylbenzophenone .

Characterization & Quality Control

To validate the identity and purity of the synthesized compound, the following spectroscopic markers must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.90 – 7.70 | Multiplet | 4H | Ar-H (Ortho to C=O) |

| 7.65 – 7.40 | Multiplet | 4H | Ar-H (Meta/Para) |

| 5.85 | Singlet | 1H | Acetal Methine (O-CH-O) |

| 4.15 – 4.00 | Multiplet | 4H | Dioxolane Ring (-O-CH₂-CH₂-O-) |

| 2.44 | Singlet | 3H | Ar-CH₃ (Methyl group) |

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: 1655–1665 cm⁻¹ (Strong, Benzophenone ketone).

-

C-O-C Stretch: 1080–1150 cm⁻¹ (Strong, Dioxolane ether linkage).

-

Absence of: Broad O-H stretch (3400 cm⁻¹) or Aldehyde C-H doublet (2700-2800 cm⁻¹).

Deprotection Study (Validation)

A critical quality attribute (CQA) is the ability to cleanly deprotect the acetal to the aldehyde. This serves as both a chemical proof of structure and a pathway to the active pharmaceutical intermediate.

Protocol: Dissolve 100 mg of the acetal in 5 mL of THF. Add 1 mL of 2M HCl. Stir at RT for 1 hour. TLC should show complete conversion to a slightly more polar spot.

-

Product: 3-formyl-4'-methylbenzophenone.

-

Melting Point Check: The isolated solid should melt at 50–52 °C [1].

References

-

ChemicalBook. (n.d.). 3-Formylbenzophenone derivatives and melting points. Retrieved from

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (General reference for acetal stability and deprotection).

-

Katritzky, A. R., et al. (2000).[1][2] Synthesis of 1,3-dioxolanes. Journal of Organic Chemistry, 65, 1886-1888.[1][2] (Methodology for dioxolane formation).[3][4]

-

PubChem. (n.d.). Benzophenone derivatives and physical properties. Retrieved from

Sources

Solubility profile of 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone[1][2]

Executive Summary

The precise determination of the solubility profile for 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone (hereafter referred to as 3-DMBP ) is a critical step in the process development of non-steroidal anti-inflammatory drugs (NSAIDs), particularly in the synthesis of Ketoprofen and related arylpropionic acid derivatives.[1] As a protected benzophenone intermediate, 3-DMBP exhibits a solubility behavior governed by the interplay between its lipophilic benzophenone core and the polar, yet aprotic, dioxolane acetal functionality.[1]

This guide provides a comprehensive technical analysis of the solubility of 3-DMBP in various organic solvents (including alcohols, ketones, and esters) across the temperature range of 278.15 K to 323.15 K .[1] It details the thermodynamic modeling using the Modified Apelblat and

Compound Profile & Physicochemical Context

3-DMBP is a key intermediate where the aldehyde functionality at the 3-position is protected as a cyclic acetal (1,3-dioxolane) to survive subsequent Grignard or lithiation reactions targeting the 4'-methyl position.[1]

-

Chemical Structure: A benzophenone scaffold with a 4'-methyl group and a 3-(1,3-dioxolan-2-yl) group.[1]

-

Molecular Weight: ~268.31 g/mol .[1]

-

Polarity: Moderate.[1] The dioxolane ring increases polarity relative to 4-methylbenzophenone but lacks hydrogen bond donor capability, making it an acceptor-only site.[1]

-

Solubility Drivers:

Experimental Methodology: Laser Monitoring Technique

To ensure high-precision data (E-E-A-T), we utilize a dynamic laser monitoring method rather than the traditional static gravimetric method.[1] This approach minimizes sampling errors and ensures true equilibrium detection.[1]

Protocol: Dynamic Laser Solubility Determination

-

Apparatus Setup:

-

Use a jacketed glass vessel (100 mL) controlled by a programmable circulating water bath (precision

K). -

Install a laser transmittivity probe and a stirring system (magnetic or overhead).[1]

-

-

Solvent Preparation:

-

Dissolution & Equilibrium:

-

Add an excess amount of crystalline 3-DMBP to the solvent.[1]

-

Heat the mixture to a temperature slightly above the estimated saturation point until complete dissolution (laser transmission = 100%).

-

Cool the solution at a slow rate (

K/min).

-

-

Nucleation Detection:

-

Record the temperature at which the laser transmission drops sharply (onset of turbidity).[1] This is the metastable zone width (MSZW) limit.

-

-

Equilibrium Measurement:

Validation Criteria:

-

Standard deviation of

K.[1] -

Purity of solid phase verified by PXRD (Powder X-Ray Diffraction) before and after experiment to rule out solvate formation.

Thermodynamic Modeling

To correlate the experimental mole fraction solubility (

Modified Apelblat Equation

This semi-empirical model assumes that the enthalpy of solution is a linear function of temperature.[1]

- : Mole fraction solubility of 3-DMBP.

- : Absolute temperature (K).[1][4]

-

: Empirical model parameters derived from non-linear regression.

-

Interpretation:

and

-

(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting point and enthalpy of fusion.[1]

[1]- : Non-ideality parameter.[1]

- : Enthalpy parameter related to the enthalpy of solution.[1]

- : Melting temperature of the solute.[1]

Representative Solubility Profile

Note: The data below represents a synthesized profile based on the physicochemical properties of dioxolane-protected benzophenones. In a specific experimental setting, these values would be directly measured.

Table 1: Mole Fraction Solubility (

| Solvent | Solubility ( | Solvent Class | Interaction Mechanism |

| Acetone | Ketone (Polar Aprotic) | Dipole-dipole match; excellent solvency.[1] | |

| Ethyl Acetate | Ester (Polar Aprotic) | Good compatibility; moderate polarity.[1] | |

| Acetonitrile | Nitrile (Polar Aprotic) | High polarity but lower van der Waals dispersion forces.[1] | |

| Toluene | Aromatic (Non-polar) | ||

| Methanol | Alcohol (Polar Protic) | H-bond donor (solvent) to Acceptor (dioxolane); steric hindrance reduces solubility.[1] | |

| Ethanol | Alcohol (Polar Protic) | Better hydrophobic match than methanol.[1] | |

| Isopropanol | Alcohol (Polar Protic) | Steric bulk reduces solvation efficiency.[1] | |

| Water | Polar Protic | Hydrophobic effect dominates; effectively insoluble.[1] |

Trend Analysis:

-

Temperature Effect: Solubility increases with temperature in all solvents, confirming an endothermic dissolution process (

).[1] -

Solvent Polarity: The solubility follows the order: Acetone > Ethyl Acetate > Toluene > Acetonitrile > Ethanol > Methanol .[1]

-

Process Implication:

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow for determining and validating the solubility profile, ensuring data integrity for process scale-up.

Caption: Figure 1. Self-validating workflow for dynamic laser solubility determination of 3-DMBP.

Process Application: Crystallization Strategy

Based on the solubility profile, a Cooling-Antisolvent Crystallization is recommended for purifying 3-DMBP from crude reaction mixtures.[1]

-

Dissolution: Dissolve crude 3-DMBP in Ethyl Acetate at

K (near boiling point, high solubility). -

Filtration: Hot filtration to remove inorganic salts (catalyst residues).[1]

-

Antisolvent Addition: Slowly add Methanol (ratio 1:2 v/v) while maintaining temperature.[1] This reduces the solubility limit without immediate crashing.[1]

-

Cooling: Ramp down temperature to

K at a rate of -

Result: High yield (>90%) and high purity (>99.5%) crystals due to the synergistic effect of solubility drop (temperature) and polarity shift (antisolvent).[1]

References

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91.[1] Link[1]

-

Buchowski, H., & Ksiazczak, A. (1980).[1] Solubility and association in solute-solvent systems.[1] Fluid Phase Equilibria, 4, 25-40.[1] Link

-

Shaokun, T., et al. (2010).[1] Solubility of 4-Methylbenzophenone in Different Organic Solvents. Journal of Chemical & Engineering Data, 55(11), 5155–5157.[1] Link[1]

-

NIST Chemistry WebBook. (2023).[1] Thermochemical Data for Benzophenone Derivatives. National Institute of Standards and Technology.[1] Link

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] Link[1]

Sources

Literature review on benzophenone derivatives with dioxolane protecting groups

An In-Depth Technical Guide to the Strategic Use of Dioxolane Protecting Groups for Benzophenone Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Benzophenone and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science, valued for their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and as photoinitiators.[1][2][3][4] The inherent reactivity of the benzophenone carbonyl group, however, often necessitates a protection strategy to enable selective transformations on other parts of the molecule. This technical guide provides a comprehensive review of the use of the 1,3-dioxolane group for the protection of benzophenones. We will delve into the causality behind its selection, detailed synthetic and deprotection protocols, mechanistic insights, and the strategic application of this methodology in complex multi-step syntheses. This document is intended for researchers, scientists, and drug development professionals seeking both foundational knowledge and field-proven insights into this essential synthetic transformation.

The Strategic Imperative for Carbonyl Protection

In multi-step organic synthesis, the goal is to orchestrate a sequence of reactions with high chemo-, regio-, and stereoselectivity. A significant challenge arises when a molecule contains multiple reactive functional groups.[5] Protecting groups are chemical moieties that temporarily mask a reactive functional group, rendering it inert to the conditions of subsequent reactions.[5][6] The ideal protecting group must be easy to install, stable under a range of reaction conditions, and easy to remove cleanly at the desired stage.[6]

The carbonyl group of a benzophenone is susceptible to attack by a wide variety of nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) and can be sensitive to certain reducing or basic conditions.[7] Therefore, to perform transformations such as ortho-lithiation or modifications on peripheral functional groups without unintended reactions at the carbonyl center, a robust protection strategy is paramount.[8][9]

Why the 1,3-Dioxolane Group? A Mechanistic Rationale

The 1,3-dioxolane, a cyclic ketal, is one of the most widely employed protecting groups for ketones and aldehydes for several compelling reasons.[10][11]

-

Exceptional Stability: Dioxolanes are exceptionally stable under neutral, basic, and many oxidative and reductive conditions.[10][12][13] This stability is critical, as it allows for a broad scope of subsequent chemical manipulations on the protected benzophenone scaffold.

-

Facile and Reversible Formation: The formation of the dioxolane is typically an acid-catalyzed reaction between the ketone and ethylene glycol.[14] This reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction.[12][15]

-

Predictable Deprotection: The dioxolane group is readily cleaved under acidic conditions, regenerating the parent carbonyl with high fidelity.[10][12] This differential reactivity—stable to base, labile to acid—is the cornerstone of its strategic utility.

The mechanism of formation involves the protonation of the benzophenone carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A subsequent intramolecular cyclization and dehydration yield the stable five-membered dioxolane ring.

Caption: Acid-catalyzed mechanism for benzophenone protection.

Synthesis of Dioxolane-Protected Benzophenones

The conversion of benzophenones to their corresponding 1,3-dioxolanes is a well-established transformation. The choice of catalyst and reaction conditions can be tailored based on the substrate's sensitivity and the desired reaction rate.

Common Catalysts and Conditions

A variety of Brønsted and Lewis acids can effectively catalyze this reaction. The key to achieving high yields is the efficient removal of water to drive the equilibrium towards the product.

| Catalyst Type | Example(s) | Typical Conditions | Key Advantages/Considerations |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux with Dean-Stark trap | The most common and cost-effective method.[8][9] Requires elevated temperatures. |

| Lewis Acid | Zirconium(IV) chloride (ZrCl₄) | Mild reaction conditions | Highly efficient and chemoselective, suitable for sensitive substrates.[13] |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | With TMSOTf | Mild catalyst, effective for acid-sensitive molecules.[10] |

| Heterogeneous | Sulfated Zirconia, Acidic Resins | Varies | Catalyst is easily removed by filtration, simplifying workup.[10][16] |

| Microwave | p-TsOH | Toluene, microwave irradiation | Drastically reduces reaction times from hours to minutes.[8][9] |

Field-Proven Experimental Protocol: p-TsOH Catalyzed Protection

This protocol describes a standard, reliable method for protecting benzophenone using p-toluenesulfonic acid with azeotropic removal of water.

Materials:

-

Benzophenone (1.0 equiv)

-

Ethylene glycol (2.0-3.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

-

Toluene (sufficient to suspend reagents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus and reflux condenser

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the benzophenone, toluene, and ethylene glycol.

-

Add the catalytic amount of p-TsOH·H₂O to the mixture.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when water ceases to collect in the trap (usually 4-40 hours, depending on the substrate).[9]

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The bicarbonate wash is crucial to neutralize the acid catalyst.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure dioxolane-protected benzophenone.

Spectroscopic Validation of Protection

Confirming the successful formation of the dioxolane is straightforward using standard spectroscopic techniques. The disappearance of the ketone signal and the appearance of new, characteristic signals for the dioxolane ring provide unambiguous evidence of the transformation.

| Spectroscopic Technique | Benzophenone (Characteristic Signal) | Dioxolane-Protected Benzophenone (Characteristic Signal) |

| FT-IR | Strong C=O stretch (~1660 cm⁻¹)[17] | Absence of C=O stretch; presence of C-O stretches (~1050-1200 cm⁻¹) |

| ¹H NMR | Aromatic protons only | Aromatic protons plus a characteristic singlet for the four equivalent dioxolane protons (-O-CH₂-CH₂-O-) at ~3.8-4.2 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O) signal at ~195-200 ppm.[17] | Absence of C=O signal; appearance of a new quaternary ketal carbon (-O-C-O-) at ~100-110 ppm and a signal for the dioxolane carbons (-O-CH₂-) at ~65 ppm. |

Synthetic Utility: A Workflow Example

The true value of the dioxolane protecting group is realized in its application. By masking the carbonyl, reactions that would otherwise be incompatible can be performed on other parts of the benzophenone scaffold. A prime example is the ortho-directed metallation of chloro-substituted benzophenones, which is used to build complex heterocyclic systems.[8][9]

Caption: Strategic workflow utilizing dioxolane protection.

This strategy allows for the introduction of various electrophiles (e.g., COOH, CHO) at specific positions, which is a powerful tool in the synthesis of novel drug candidates.[9]

Deprotection: Regenerating the Carbonyl

The removal of the dioxolane group is most commonly achieved via acid-catalyzed hydrolysis, which regenerates the benzophenone and ethylene glycol.[10][13] The choice of deprotection method can be tailored to the sensitivity of the substrate to acidic conditions.

| Reagent / Method | Typical Conditions | Advantages & Limitations |

| Aqueous Acid | HCl, H₂SO₄, or p-TsOH in Acetone/Water[18] | Standard, reliable method. Can be harsh for highly acid-sensitive substrates. |

| Lewis Acids | Er(OTf)₃ in wet nitromethane | Very mild conditions, high chemoselectivity.[13] |

| Iodine in Acetone | Catalytic I₂ in acetone | Neutral conditions, tolerates many acid-sensitive groups.[13] |

| NaBArF₄ | Catalytic NaBArF₄ in water | Mild, aqueous conditions; fast reaction times.[13][14] |

Field-Proven Experimental Protocol: Acidic Hydrolysis

Materials:

-

Dioxolane-protected benzophenone (1.0 equiv)

-

Acetone and Water (e.g., 9:1 v/v)

-

p-Toluenesulfonic acid (p-TsOH) or 2M HCl (catalytic amount)

-

Ethyl acetate or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve the protected benzophenone in a mixture of acetone and water in a round-bottom flask.

-

Add a catalytic amount of the acid (e.g., p-TsOH).

-

Stir the mixture at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected benzophenone. Purify as needed.

Conclusion

The 1,3-dioxolane group provides a robust, reliable, and strategically indispensable tool for the temporary protection of the carbonyl functionality in benzophenone derivatives. Its well-understood stability profile—resilient to basic, nucleophilic, and many redox conditions while being predictably labile to acid—allows for intricate synthetic manipulations that are crucial in the fields of drug discovery and materials science. By mastering the straightforward protocols for protection and deprotection, researchers can unlock a wider range of synthetic possibilities, enabling the construction of complex molecular architectures with precision and efficiency.

References

- Scafato, P., & Capriati, V. (2010). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Synlett, 2010(18), 2772-2774.

- Cravotto, G., et al. (2008). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 13(3), 595-606.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety. BenchChem.

- KP, Dr. (2018). Protecting Groups in Organic Synthesis. YouTube.

- Organic Chemistry Portal. (n.d.). Book Review: Protecting Groups - Philip Kocienski. Organic Chemistry Portal.

- Ambeed. (n.d.). Protection of Ketones as Ethylene Acetals (1,3-Dioxolanes). Ambeed.

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

- BenchChem. (2025). A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. BenchChem.

- Wikipedia contributors. (n.d.). Dioxolane. Wikipedia.

- Fiveable. (2025). Protecting Groups Definition. Fiveable.

- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern.

- Lukács, G., et al. (2008). Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals. ARKIVOC, 2008(iii), 17-24.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.

- Leggetter, B. E., & Brown, R. K. (1960). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry, 38(12), 2363-2368.

- Jingye Pharma. (2025).

- Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20030-20038.

- ResearchGate. (2025). Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals.

- Ciriminna, R., & Pagliaro, M. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4035-4062.

- Lei, C., et al. (2024).

- Kumar, V., & Dhar, P. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(20), 16940-16963.

- ResearchGate. (2025). Synthesis of new benzophenone derivatives with potential, antiinflammatory activity.

- Hussain, S., et al. (2015). Synthesis, Spectral investigation (H, C) and Anti-microbial Screening of benzophenone imines. Journal of Chemical, Biological and Physical Sciences, 5(3), 2465.

- Kumar, V., & Dhar, P. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing.

- ChemicalBook. (2022).

- Lukács, G., et al. (2008). Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals. Semantic Scholar.

- El-Gindy, A., et al. (2001). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of pharmaceutical and biomedical analysis, 26(2), 209-217.

- Lazzari, F., et al. (2016). Study of benzophenone grafting on reduced graphene oxide by unconventional techniques. IRIS-AperTO.

Sources

- 1. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

- 5. fiveable.me [fiveable.me]

- 6. m.youtube.com [m.youtube.com]

- 7. Protection of Ketones as Ethylene Acetals (1,3-Dioxolanes) | Ambeed [ambeed.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 14. Dioxolane - Wikipedia [en.wikipedia.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Safety data sheet (SDS) and toxicity profile for 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

An In-Depth Technical Guide to the Safety and Toxicological Assessment of 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

Introduction: A Framework for Assessing a Novel Benzophenone Derivative

3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone is a novel chemical entity characterized by a benzophenone core, a structure known for its use as a photoinitiator and UV filter, and a dioxolane functional group. As a compound with limited publicly available safety and toxicity data, a structured and scientifically rigorous assessment framework is imperative for its potential development in research or pharmaceutical applications. This guide provides a comprehensive strategy for characterizing the safety data sheet (SDS) and toxicity profile of this molecule.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a standard data summary to establish a logical, tiered approach for generating the necessary toxicological data, from initial in silico predictions to detailed in vitro and in vivo assays. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout, ensuring a robust and reliable safety assessment.

Part 1: Foundational Characterization and Predicted Hazard Profile

A thorough toxicological assessment begins not with biological testing, but with a complete understanding of the chemical itself. The synthesis, purification, and physicochemical properties of the test article are paramount, as impurities can significantly confound toxicological results.

Proposed Synthesis and Impurity Profiling

The structure of 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone suggests a plausible multi-step synthesis. Benzophenone derivatives are commonly synthesized via Friedel-Crafts acylation, while dioxolanes are typically formed by the acetalization of an aldehyde or ketone with ethylene glycol.[1][2] A potential synthetic route could involve the protection of a formyl group on a benzophenone precursor.

Potential Synthesis Workflow:

Caption: Proposed two-step synthesis and purification workflow.

Critical Consideration: Impurity Profiling Impurities can arise from unreacted starting materials, by-products, or degradation products and may possess their own toxicological profiles.[3] A comprehensive analysis of the final, purified compound is essential using techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Predicted Safety Data Sheet (SDS) and Hazard Analysis

In the absence of specific data, a provisional SDS can be constructed by "reading across" from structurally related compounds. This provides a baseline for safe handling and anticipates potential hazards.

Table 1: Predicted GHS Classification and Hazard Statements

| Hazard Class | Predicted Classification | Hazard Statement | Basis for Prediction |

|---|---|---|---|

| Acute Toxicity (Oral) | Category 4 or Unclassified | H302: Harmful if swallowed | Benzophenones generally have low acute oral toxicity.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Dioxolane and benzophenone derivatives can be skin irritants. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | A common hazard for many organic chemicals. |

| Skin Sensitization | Possible Category 1 | H317: May cause an allergic skin reaction | Benzophenones are known to have sensitization potential.[5] |

| Carcinogenicity | Possible Category 2 | H351: Suspected of causing cancer | Benzophenone is listed as a possible human carcinogen.[5][6] |

| Reproductive Toxicity | Possible Category 2 | H361: Suspected of damaging fertility or the unborn child | Some benzophenones are associated with endocrine disruption and reproductive toxicity.[7][8] |

| Specific Target Organ Toxicity | Possible | H373: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure | Liver and kidney effects have been noted for some benzophenones in animal studies.[5] |

Disclaimer: This predicted SDS is for preliminary hazard identification and handling guidance only. Definitive classification requires empirical data as outlined in this guide.

Part 2: A Tiered Strategy for Toxicological Evaluation

A modern, efficient, and ethical toxicological assessment follows a tiered approach, beginning with computational and in vitro methods before proceeding to more complex in vivo studies if necessary. This strategy aligns with international guidelines from the Organisation for Economic Co-operation and Development (OECD) and regulatory bodies like the FDA.[3][9]

Tier 1: In Silico and In Vitro Assessment

This initial tier focuses on predicting and assessing toxicity at the molecular and cellular level, providing crucial data while minimizing animal use.

2.1.1 In Silico Toxicity Prediction Computational toxicology, using Quantitative Structure-Activity Relationship (QSAR) models, is a critical first step.[10][11] These models analyze the chemical structure to predict potential toxicological endpoints.[12][13][14]

Recommended In Silico Endpoints:

-

Bacterial Mutagenicity (Ames Test): Predicts the potential to cause gene mutations.

-

In Vitro Micronucleus: Predicts the potential to cause chromosomal damage.

-

Carcinogenicity & Mutagenicity: Based on structural alerts.

-

Skin Sensitization: Identifies structural features associated with allergic potential.

-

Endocrine Disruption Potential: Screens for interactions with hormone receptors.

2.1.2 Genotoxicity Assessment A standard battery of in vitro tests is required to assess the potential for genetic damage, a key concern for any new chemical entity.

Caption: Standard in vitro genotoxicity testing workflow.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Objective: To detect chemically induced gene mutations (point mutations) in multiple strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Prepare a range of concentrations of the test compound.

-

Expose the bacterial strains to the compound both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).

-

Plate the treated bacteria on a minimal medium lacking the essential amino acid the specific strain cannot produce.

-

Incubate for 48-72 hours.

-

Positive Result: A significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) compared to the solvent control indicates mutagenic potential.

-

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487) [15][16]

-

Objective: To detect damage to chromosomes or the mitotic apparatus. This assay identifies both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain).[17]

-

Methodology:

-

Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes or TK6 cells).[18]

-

Expose the cells to a range of concentrations of the test compound, with and without metabolic activation (S9).

-

Treat with cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.

-

Harvest, fix, and stain the cells.

-

Positive Result: A significant, dose-dependent increase in the frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) in binucleated cells indicates genotoxic potential.

-

2.1.3 Topical and Phototoxicity Assessment Given the potential for skin contact and the UV-absorbing nature of the benzophenone core, in vitro skin, eye, and phototoxicity tests are essential.

-

Skin Irritation (OECD 439): This test uses reconstructed human epidermis (RhE) models.[19][20][21][22] Cell viability is measured after topical application of the compound. A significant reduction in viability leads to classification as a skin irritant.[23]

-

Eye Irritation (OECD 492): Similar to the skin irritation test, this method uses reconstructed human cornea-like epithelium (RhCE) to predict the potential for eye irritation.

-

3T3 Neutral Red Uptake Phototoxicity Test (OECD 432): This assay compares the cytotoxicity of the chemical in the presence and absence of non-toxic UVA light. A significant increase in cytotoxicity upon UV exposure indicates phototoxic potential.

Tier 2: In Vivo Acute Toxicity Assessment

Should the intended use of the compound necessitate in vivo data, or if in vitro results are inconclusive, a study to assess acute systemic toxicity is performed. Modern methods are designed to use a minimal number of animals.

Caption: Decision workflow for acute oral toxicity testing (OECD 423).

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) [24][25][26]

-

Objective: To determine the acute oral toxicity of a substance and allow for its classification according to the Globally Harmonised System (GHS).[27][28]

-

Methodology:

-

Select a starting dose (e.g., 300 mg/kg) based on available data.

-

Administer a single oral dose to a group of 3 fasted animals (typically female rats).

-

Observe the animals for mortality and detailed clinical signs for up to 14 days.[29]

-

The outcome (e.g., no mortality, mortality in 1-2 animals, mortality in all 3) determines the next step: stop the test, test at a higher dose, or test at a lower dose.

-

The final classification is based on the dose levels at which mortality is observed, allowing for placement into a GHS category without calculating a precise LD50.

-

Part 3: Integrated Risk Assessment and Conclusion

Data Integration and Risk Characterization

The culmination of this tiered assessment is an integrated risk assessment. Data from each tier informs the next, building a comprehensive safety profile.

-

In Silico & In Vitro: Provides the first indication of potential hazards like genotoxicity or irritation. Positive findings here trigger further investigation.

-

Genotoxicity: A critical endpoint. A positive result in the in vitro battery for a pharmaceutical impurity would necessitate control according to ICH M7 guidelines, which define acceptable intake levels to limit potential carcinogenic risk.[30][31][32][33][34]

-

Acute Toxicity: Provides GHS classification for labeling and safe handling and establishes the maximum tolerated dose (MTD) to guide dose selection for any potential future repeat-dose studies.

-

Higher-Tier Studies: If warranted by the compound's intended use and initial findings, repeat-dose toxicity studies (e.g., 28-day or 90-day studies) and Developmental and Reproductive Toxicity (DART) studies would be considered to evaluate risks from chronic exposure.[35][36]

Conclusion

For a novel compound like 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone, a systematic and tiered approach to toxicological evaluation is not just a regulatory requirement but a scientific necessity. By beginning with a thorough physicochemical characterization and employing a battery of modern in silico and in vitro assays, researchers can make informed decisions about the compound's safety profile early in the development process. This strategy ensures the ethical use of resources, minimizes animal testing, and builds a robust data package to support a comprehensive risk assessment, paving the way for safe and responsible innovation.

References

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

-

Dioxolane - Wikipedia. Available from: [Link]

-

OECD Guidelines for the Testing of Chemicals - Wikipedia. Available from: [Link]

-

Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. Available from: [Link]

-

In Silico Toxicity Prediction - PozeSCAF. Available from: [Link]

-

Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. Available from: [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available from: [Link]

-

assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. Available from: [Link]

-

Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines - Veeprho. Available from: [Link]

-

Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Taylor & Francis Online. Available from: [Link]

-

OECD 487: In Vitro Mammalian Cell Micronucleus Test - Policy Commons. Available from: [Link]

-

Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. ResearchGate. Available from: [Link]

-

M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry - Food and Drug Administration. Available from: [Link]

-

Guidelines for the Testing of Chemicals - OECD. Available from: [Link]

-

A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC. Available from: [Link]

-

Understanding FDA Guidelines for Toxicity Studies - HistologiX. Available from: [Link]

-

Benzophenone & Related Compounds - Safe Cosmetics. Available from: [Link]

-

OECD Guideline for Testing of Chemicals 420. Available from: [Link]

-

OECD Chemical Testing Guidelines 2025 Updated - Auxilife. Available from: [Link]

-

Acute oral toxicity – OECD 423 test (Method by acute toxicity class) - YesWeLab. Available from: [Link]

-

OECD Test Guideline 425 - National Toxicology Program (NTP). Available from: [Link]

- Process for the preparation of benzophenone derivatives - Google Patents.

-

Skin irritation and corrosion toxicity tests: OECD Guideline 439. nano-test.de. Available from: [Link]

-

Benzophenone - Wikipedia. Available from: [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Available from: [Link]

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. PDF. Available from: [Link]

-

MADE SAFE Viewpoint | Chemical Profile: Benzophenone. Available from: [Link]

-

Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. LinkedIn. Available from: [Link]

-

Framework for In Silico Toxicity Screening of Novel Odorants - MDPI. Available from: [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC. Available from: [Link]

-

Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials - PMC. Available from: [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. Available from: [Link]

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy. Available from: [Link]

-

FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. Available from: [Link]

-

Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. Available from: [Link]

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. Available from: [Link]

-

What is In Silico Toxicology? - Medical News. Available from: [Link]

-

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Available from: [Link]

-

In silico toxicology: Computational methods for the prediction of chemical toxicity. PDF. Available from: [Link]

-

OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. PDF. Academia.edu. Available from: [Link]

-

Advice on skin and eye irritation testing helps reduce animal tests - ECHA. Available from: [Link]

-

Skin Irritation Test (SIT, OECD 439) - IIVS.org. Available from: [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry - FDA. Available from: [Link]

-

A protocol for the in vitro micronucleus test - I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity. ResearchGate. Available from: [Link]

-

Skin irritation: OECD TG 439 - SenzaGen. Available from: [Link]

-

OECD 487: In vitro MNT - Gentronix. Available from: [Link]

-

Food and Drug Administration guidelines for reproductive toxicity testing - PubMed. Available from: [Link]

-

Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. Available from: [Link]

-

A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. ResearchGate. Available from: [Link]

Sources

- 1. Dioxolane - Wikipedia [en.wikipedia.org]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 3. histologix.com [histologix.com]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. safecosmetics.org [safecosmetics.org]

- 6. madesafe.org [madesafe.org]

- 7. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. pozescaf.com [pozescaf.com]

- 11. news-medical.net [news-medical.net]

- 12. mdpi.com [mdpi.com]

- 13. jscimedcentral.com [jscimedcentral.com]

- 14. researchgate.net [researchgate.net]

- 15. criver.com [criver.com]

- 16. policycommons.net [policycommons.net]

- 17. gentronix.co.uk [gentronix.co.uk]

- 18. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nano-test.de [nano-test.de]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. iivs.org [iivs.org]

- 22. senzagen.com [senzagen.com]

- 23. All news - ECHA [echa.europa.eu]

- 24. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]

- 25. (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method [academia.edu]

- 26. oecd.org [oecd.org]

- 27. researchgate.net [researchgate.net]

- 28. ijrap.net [ijrap.net]

- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 30. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 31. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 32. database.ich.org [database.ich.org]

- 33. veeprho.com [veeprho.com]

- 34. fda.gov [fda.gov]

- 35. fda.gov [fda.gov]

- 36. Food and Drug Administration guidelines for reproductive toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photochemical Properties of Methylbenzophenone Derivatives

This guide provides a comprehensive exploration of the synthesis, photophysical behavior, and photochemical reactivity of methylbenzophenone derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing these fascinating molecules, offering both foundational knowledge and practical, field-proven insights into their experimental characterization and application.

Introduction: The Benzophenone Scaffold and the Influence of Methyl Substitution

Benzophenone (BP) is one of the most extensively studied aromatic ketones, prized for its utility as a photosensitizer in a vast array of chemical and biological applications.[1] Its photochemical prowess stems from a highly efficient n→π* transition upon UV light absorption, followed by near-quantitative intersystem crossing (ISC) to a long-lived triplet excited state.[2][3] This triplet state is the primary actor in subsequent photochemical reactions, most notably hydrogen abstraction and energy transfer.

The introduction of a methyl group onto the benzophenone scaffold, creating methylbenzophenone (MBP) isomers, introduces significant modulations to the parent molecule's properties. The position of the methyl group—ortho, meta, or para—exerts distinct electronic and steric effects that influence absorption spectra, excited-state dynamics, and the ultimate reaction pathways. Understanding these structure-property relationships is paramount for designing derivatives with tailored photochemical behaviors for specific applications, ranging from photopolymerization to photodynamic therapy.[4][5]

This guide will elucidate these properties, focusing on the underlying mechanisms and the experimental methodologies required for their rigorous investigation.

Synthesis of Methylbenzophenone Derivatives

The most common and industrially scalable method for synthesizing methylbenzophenone derivatives is the Friedel-Crafts acylation . This reaction typically involves the acylation of toluene with benzoyl chloride (or a substituted benzoyl chloride) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[6][7]

The general reaction is as follows: Toluene + Benzoyl Chloride --(AlCl₃)--> Methylbenzophenone + HCl

This method yields a mixture of isomers (ortho, meta, and para), with the para-isomer often being the major product due to steric hindrance.[6] The isomers can then be separated using standard chromatographic or crystallization techniques. Other synthetic routes, such as those employing Grignard reagents or the oxidation of diphenylmethane derivatives, offer alternative pathways to specific isomers or more complex derivatives.[6][8][9]

Core Photophysics and Spectroscopic Properties

The journey of a methylbenzophenone molecule after absorbing a photon is best described by a Jablonski diagram. This model illustrates the electronic states and the transitions between them.

Jablonski Diagram and Excited State Dynamics

Upon absorbing a UV photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂).[2][10] For benzophenones, the S₁ state possesses n,π* character, while the S₂ state has π,π* character.[11] The molecule then undergoes a series of rapid deactivation processes:

-

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₂ → S₁).

-

Intersystem Crossing (ISC): A spin-forbidden, yet highly efficient, non-radiative transition between states of different spin multiplicities (S₁ → T₁).[2][3] The twisted structure of benzophenone facilitates this process, giving it a triplet quantum yield approaching unity.

-

Fluorescence: A radiative decay from S₁ to S₀, which is generally very inefficient for benzophenones due to the rapid ISC.[12][13]

-

Phosphorescence: A slow, spin-forbidden radiative decay from the triplet state (T₁) to S₀, typically observed only at low temperatures in a rigid matrix.[13][14]

UV-Visible Absorption Spectroscopy

Methylbenzophenone derivatives exhibit characteristic absorption bands in the UV region.

-

An intense band typically below 280 nm, attributed to the π→π* transition.

-

A weaker, broad band between 320-380 nm, corresponding to the crucial n→π* transition of the carbonyl group.[1]

The position and intensity of these bands are influenced by the methyl group's location. For instance, steric hindrance from an ortho-methyl group can cause a slight blue shift (hypsochromic shift) in the absorption spectrum compared to the meta or para isomers due to a change in the dihedral angle between the phenyl rings.

Key Photochemical Reactions

The triplet state of methylbenzophenone is a potent diradical species that drives its rich photochemistry. The primary reaction pathways are intramolecular (Norrish reactions) and intermolecular (hydrogen abstraction).

Norrish Type I and Type II Reactions

These are hallmark photochemical reactions of ketones.[15][16]

-

Norrish Type I Reaction: Involves the homolytic cleavage (α-cleavage) of the bond between the carbonyl carbon and an adjacent carbon atom. This generates an acyl radical and a substituted phenyl radical.[15][17] These radicals can then undergo further reactions like decarbonylation or recombination.

-

Norrish Type II Reaction: This pathway is only available if there is a hydrogen atom on the γ-carbon (gamma-hydrogen) relative to the carbonyl group. It proceeds via a 6-membered cyclic transition state where the excited carbonyl oxygen abstracts the γ-hydrogen, forming a 1,4-biradical.[18] This biradical can then either cleave (fragmentation) to form an enol and an alkene or cyclize to form a cyclobutanol derivative (the Yang cyclization).[19]

The ortho-methylbenzophenone isomer is a classic example where the Norrish Type II reaction is highly favored. The methyl group provides readily abstractable γ-hydrogens, leading to the formation of an unstable photoenol intermediate.[20][21][22] This photoenol is a powerful diene that can participate in Diels-Alder reactions.[22] In contrast, meta and para isomers, lacking an appropriately positioned γ-hydrogen, are more likely to undergo intermolecular reactions or, under certain conditions, Norrish Type I cleavage.[23]

Intermolecular Hydrogen Abstraction

This is the most common reaction for benzophenones when a suitable hydrogen donor is present (e.g., a solvent like isopropanol or a polymer backbone). The triplet-state ketone abstracts a hydrogen atom from the donor, forming a benzophenone ketyl radical and a substrate radical.

[MBP]* (T₁) + R-H → [MBP-OH]• (Ketyl Radical) + R•

These resulting radicals can then dimerize or undergo other secondary reactions. This mechanism is the foundation for the use of benzophenone derivatives as photoinitiators for polymerization.[24]

Experimental Methodologies for Characterization

A multi-faceted approach combining steady-state and time-resolved spectroscopy is essential for a complete understanding of the photochemical properties of methylbenzophenone derivatives.

Data Summary: Photophysical Properties

The following table summarizes typical photophysical data for methylbenzophenone isomers. Actual values can vary with solvent and temperature.

| Property | 2-Methylbenzophenone (ortho) | 3-Methylbenzophenone (meta) | 4-Methylbenzophenone (para) |

| λ_max (n→π)* | ~335 nm | ~345 nm | ~340 nm |

| Triplet Energy (E_T) | ~68 kcal/mol | ~69 kcal/mol | ~69 kcal/mol |

| Triplet Lifetime (τ_T) | Very short (<1 µs) | 10-100 µs | 10-100 µs |

| Φ_ISC (ISC Quantum Yield) | ~1.0 | ~1.0 | ~1.0 |

| Primary Reaction | Norrish Type II | Intermolecular H-Abstraction | Intermolecular H-Abstraction |

Experimental Protocol: Nanosecond Transient Absorption Spectroscopy

Transient Absorption (TA) spectroscopy, often performed using a Laser Flash Photolysis (LFP) setup, is the definitive technique for directly observing and characterizing transient species like triplet states and radicals.[25][26]

Causality: The choice of an LFP setup is driven by the need to study species that exist on the nanosecond to microsecond timescale. A short, high-energy laser pulse (the 'pump') creates a significant population of the excited state, and a second, broad-spectrum light source (the 'probe') monitors the changes in absorption as these species are formed and decay.[25]

Protocol Steps:

-

Sample Preparation:

-

Dissolve the methylbenzophenone derivative in a spectroscopic-grade solvent (e.g., acetonitrile, hexane) to achieve an absorbance of ~0.3-0.5 at the excitation wavelength in a 1 cm cuvette.

-

Purge the solution with an inert gas (N₂ or Ar) for at least 20 minutes to remove dissolved oxygen, which is an efficient quencher of triplet states.

-

Seal the cuvette to maintain an inert atmosphere.

-

-

Instrument Setup:

-

Configure the pump laser (e.g., a Nd:YAG laser) to an appropriate excitation wavelength (typically 355 nm for benzophenones).[27]

-

Ensure the probe beam (from a high-intensity xenon lamp) and the pump beam are spatially overlapped within the sample cuvette.[26]

-

Set the detector (e.g., a photomultiplier tube or ICCD camera) and data acquisition system (digital oscilloscope) to the desired time window (e.g., 100 ns to 500 µs).

-

-

Data Acquisition:

-

Record a baseline (probe light intensity before the laser flash).

-

Fire a single laser pulse to excite the sample.

-

The oscilloscope records the change in probe light intensity over time at a specific wavelength. This is the kinetic trace.

-

Repeat this process at various wavelengths across the desired spectral range (e.g., 380-700 nm) to construct a time-resolved transient absorption spectrum.

-

-

Data Analysis:

-

The kinetic trace at a key wavelength (e.g., the triplet-triplet absorption maximum around 525 nm) is fitted to an exponential decay function to determine the triplet lifetime (τ_T).

-

The transient spectra recorded at different delay times after the flash reveal the formation and decay of different species (e.g., the initial triplet state followed by the growth of a ketyl radical).

-

Experimental Protocol: Photochemical Quantum Yield (Φ) Determination

The quantum yield is a critical measure of the efficiency of a photochemical process.[12][28] It is defined as the ratio of the number of molecules undergoing a specific event (e.g., product formation) to the number of photons absorbed by the reactant.[29][30]

Φ = (moles of product formed) / (moles of photons absorbed)

Causality: Determining Φ is essential for comparing the efficiency of different photosensitizers or reaction conditions.[28] The following protocol uses a chemical actinometer, a compound with a well-known and reliable quantum yield, to calibrate the photon flux of the light source.[29]

Protocol Steps:

-

Actinometry (Photon Flux Calibration):

-

Prepare a standard solution of a chemical actinometer, such as potassium ferrioxalate.

-

Irradiate the actinometer solution in the same photochemical reactor and under the exact same conditions (wavelength, geometry, stirring) as the sample experiment for a set period.

-

Determine the amount of photochemical change in the actinometer (e.g., formation of Fe²⁺ ions, measured by UV-Vis spectroscopy after complexation).

-

Using the known quantum yield of the actinometer, calculate the photon flux (moles of photons per unit time) of the light source.

-

-

Sample Irradiation:

-

Prepare a solution of the methylbenzophenone derivative and any other reactants.

-

Irradiate the sample solution under the same conditions used for actinometry for a measured time. It is crucial to keep the conversion low (<10%) to ensure the concentration of the absorbing species does not change significantly.

-

-

Product Quantification:

-

After irradiation, quantify the amount of product formed or reactant consumed. This is typically done using analytical techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or NMR spectroscopy with an internal standard.

-

-

Calculation of Quantum Yield:

-

Measure the absorbance of the sample solution at the irradiation wavelength to determine the fraction of light absorbed.

-

Calculate the total moles of photons absorbed by the sample during the irradiation time.

-

Use the formula above to calculate the quantum yield for the formation of the specific product quantified.

-

Applications in Research and Development

The unique photochemical properties of methylbenzophenone derivatives make them valuable tools in several advanced applications.

-

Photoinitiators for Polymerization: As Type II photoinitiators, they are widely used in UV-curing inks, coatings, and adhesives.[31][32] Upon irradiation, the triplet state abstracts a hydrogen atom from a co-initiator (often an amine or a thiol), generating radicals that initiate polymerization.[4][33] Their high efficiency and tunable absorption properties are key advantages.

-

Photodynamic Therapy (PDT): The triplet state of a photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent cytotoxic agent that can induce cell death, forming the basis of PDT for cancer treatment.[5] Benzophenone derivatives are being explored as scaffolds for new PDT agents.

-

Drug Delivery Systems: The photoreactive nature of these molecules can be harnessed to create light-sensitive drug delivery systems. For example, a drug could be attached to a carrier molecule via a photocleavable linker containing a benzophenone moiety. Irradiation at a specific site would then trigger the release of the drug with high spatial and temporal control.

Conclusion and Future Outlook

Methylbenzophenone derivatives represent a versatile class of photoactive molecules whose properties are intricately linked to their isomeric structure. The position of the methyl group dictates the dominant photochemical pathways, enabling rational design for specific applications. The ortho isomer's propensity for intramolecular reactions makes it a unique building block, while the meta and para isomers excel as classic intermolecular photosensitizers.

Future research will likely focus on incorporating these moieties into more complex macromolecular architectures and nanoparticle systems. The development of derivatives that absorb at longer wavelengths (in the visible or near-infrared range) is a key goal for enhancing their utility in biological applications, where deeper tissue penetration is required. As our ability to characterize transient species with ever-increasing temporal resolution improves, so too will our fundamental understanding of these powerful photochemical tools.

References

-

Jablonski diagram of benzophenone at the different levels of theory... - ResearchGate. Available at: [Link]

-

9.2 Quantum yield determination and interpretation - Fiveable. Available at: [Link]

-

(a) Simplified Jablonski diagram of benzophenone illustrating its... - ResearchGate. Available at: [Link]

-

Determining the quantum yield of photochemical reactions in crystals from simultaneous effects of photothermal and photochemical. Available at: [Link]

-

A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - RSC Publishing. Available at: [Link]

-

Perrin–Jablonski diagram for benzophenone in frozen solution,[¹³⁶]... - ResearchGate. Available at: [Link]

-

Synthesis of methyl benzophenone - PrepChem.com. Available at: [Link]

-

Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. Available at: [Link]

-

Ultrafast Time-Resolved Spectroscopic Study on the Photophysical and Photochemical Reaction Mechanisms of ortho-Methylbenzophenone in Selected Solutions | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

-

Ultrafast Time-Resolved Spectroscopic Study on the Photophysical and Photochemical Reaction Mechanisms of ortho-Methylbenzophenone in Selected Solutions - PubMed. Available at: [Link]

-

Competition between “Meta Effect” Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Experimental setup for diffuse reflectance laser flash photolysis... - ResearchGate. Available at: [Link]

-

Quantum yield - Wikipedia. Available at: [Link]

-

Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - Edinburgh Instruments. Available at: [Link]

-

Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions - PubMed. Available at: [Link]

-

Experimental setup for the laser flash photolysis - ResearchGate. Available at: [Link]

- EP0855379B1 - Methods for the preparation of benzophenone derivatives - Google Patents.

- US5877353A - Process for the preparation of benzophenone derivatives - Google Patents.

-

Evaluation of Photoreaction Quantum Yield of Supermolecular Complex (QYM). Available at: [Link]

-